2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride
Description
2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine hydrochloride is a photoreactive compound featuring a pyrrolidine backbone substituted with a trifluoromethyl-diazirine group. This structure enables carbene generation upon photolysis (350 nm), making it valuable in photoaffinity labeling and chemical biology . Its stability in dark conditions and reactivity under light distinguishes it from non-photolabile analogs. The molecular formula is C₈H₁₀ClF₃N₃ (calculated molecular weight: 252.63), with CAS number 2408965-29-5 .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)4-5-2-1-3-11-5;/h5,11H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLGPHQYSPGQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2(N=N2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
are the smallest molecules used in photochemical cross-linking and photoaffinity labeling approaches . When exposed to light, they transform into highly reactive carbenes that attach to the molecular fragment in their immediate vicinity . This property makes them useful in biological studies for labeling and tracking molecules.
A common problem with diazirine photo-labeling is the formation of diazo species that release carbenes with a time lag, allowing diffusion away from the intended binding site and off-target binding . To mitigate this mechanism, CF3-diazirines were invented . The off-target mechanism is reduced due to the notoriously low reactivity of CF3-diazo compounds .
The compound “2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride” belongs to the class of CF3-diazirines . Therefore, it can be inferred that it may have similar properties and uses.
Biological Activity
2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride is a chemical compound with significant implications in biological and medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group and the diazirine moiety, enhance its reactivity and stability, making it a valuable tool for protein labeling and crosslinking studies. This article explores the biological activity of this compound, focusing on its applications in proteomics, drug discovery, and potential therapeutic uses.
- Molecular Formula : C7H11ClF3N3
- Molecular Weight : 229.63 g/mol
- Melting Point : 64-65 °C
- Purity : Typically 95% .
The biological activity of this compound primarily arises from its ability to form stable covalent bonds with proteins. This property is crucial for:
- Protein Dynamics Studies : The compound facilitates the investigation of protein interactions and functions within living cells.
- Drug Discovery : Understanding how drugs interact with target proteins can lead to the development of more effective therapeutic agents.
Applications in Research
The compound's utility in biological research is underscored by several key applications:
- Protein Labeling : The diazirine group allows for selective labeling of proteins, enabling researchers to track protein movement and interactions in real time.
- Crosslinking Studies : It can be used to stabilize transient protein-protein interactions, providing insights into cellular signaling pathways.
- Mass Spectrometry and Fluorescence Microscopy : These techniques are often employed to analyze the interactions facilitated by this compound.
Comparative Analysis with Similar Compounds
The following table highlights some structurally similar compounds that share similar applications in biological studies:
| Compound Name | Unique Features |
|---|---|
| 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid | Useful for studying aromatic interactions |
| 2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)pyrrolidine | Similar structure with potential different reactivity |
| 4-(Bromophenyl)-3-(trifluoromethyl)-3H-diazirine | Enhanced reactivity due to bromophenyl substituent |
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of trifluoromethyl-containing compounds in various biological contexts:
- Antibacterial Activity : Certain trifluoromethyl-substituted compounds have shown significant antibacterial properties against pathogens like E. coli and C. albicans, indicating potential therapeutic applications .
- Anti-cancer Properties : In vitro studies have revealed that compounds with similar structures exhibit promising anti-cancer activity across multiple human cancer cell lines, with IC50 values indicating effectiveness comparable to established chemotherapeutics like Doxorubicin .
- Mechanistic Insights : Research utilizing molecular docking has elucidated how these compounds inhibit specific proteins involved in cancer progression, highlighting their potential as targeted therapies .
Chemical Reactions Analysis
Photochemical Activation and Carbene Generation
Upon exposure to UV light (~350 nm), the diazirine moiety undergoes homolytic cleavage, generating a reactive carbene intermediate. This carbene rapidly reacts with nucleophiles (e.g., amino acids in proteins) to form covalent bonds .
Mechanism :
-
Photolysis :
-
Carbene Insertion :
The carbene inserts into C–H, N–H, or O–H bonds of biomolecules, forming stable adducts.
Key Properties :
| Reaction Parameter | Value/Description | Source |
|---|---|---|
| Activation Wavelength | 350–365 nm | |
| Carbene Lifetime | <1 ns | |
| Primary Targets | Proteins, nucleic acids |
Comparative Reactivity with Diazirine Derivatives
The trifluoromethyl group distinguishes this compound from other diazirines. Below is a comparison of its reactivity with structurally similar agents:
Reaction with Nucleophiles
The carbene intermediate reacts with nucleophiles via insertion or addition:
-
Amino Acids :
Preferentially labels cysteine, lysine, and histidine residues.
Example: -
Nucleic Acids :
Forms adducts with purine bases (e.g., adenine) .
Reaction Kinetics :
| Nucleophile Type | Relative Reactivity (k) | pH Optimum | Source |
|---|---|---|---|
| Thiols (Cysteine) | 1.0 (reference) | 7.4 | |
| Amines (Lysine) | 0.6 | 7.4 | |
| Imidazoles (Histidine) | 0.3 | 7.4 |
Degradation and Stability
The compound is stable in dark conditions but degrades under prolonged UV exposure. Hydrolysis in aqueous solutions produces inert byproducts (e.g., pyrrolidine derivatives).
Stability Profile :
| Condition | Half-Life | Degradation Products | Source |
|---|---|---|---|
| Aqueous buffer (pH 7.4) | >24 hours (dark) | None | |
| UV light (365 nm) | <5 minutes | Pyrrolidine, trifluoroacetate |
Synthetic Modifications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diazirine-Containing Analogs
(a) 3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine Hydrochloride (CAS 2230798-60-2)
- Structure : Diazirine group at the 3-position of pyrrolidine.
- Properties: Molecular formula C₆H₉ClF₃N₃ (MW 215.6).
(b) 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetaldehyde (CAS 2639208-28-7)
- Structure : Butynyl-substituted diazirine with an acetaldehyde chain.
- Properties : The aldehyde group enables conjugation to amines or hydrazines, whereas the trifluoromethyl group in the target compound enhances lipophilicity. Photolysis efficiency may vary due to differing substituents .
(c) 3-Trifluoromethyl-3-phenyldiazirine (TPD)
Pyrrolidine Derivatives with Alternative Substituents
(a) 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride
- Structure: Trifluoromethylphenoxy group at the 3-position.
- Properties: Molecular formula C₁₁H₁₃ClF₃NO (MW 267.68).
(b) 2-(4-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride (CAS 1197232-77-1)
- Structure : Trifluoromethylphenyl group at the 2-position.
- Properties : Molecular formula C₁₁H₁₃ClF₃N (MW 251.68). Lacks diazirine, making it inert to light but useful as a building block in drug design for its lipophilic and electron-withdrawing properties .
(c) Fluorinated Pyrrolidines (e.g., (S)-3-Fluoropyrrolidine Hydrochloride, CAS 136725-53-6)
- Structure : Fluorine at the 3-position.
- Properties: Fluorination increases metabolic stability and membrane permeability. However, the absence of diazirine limits applications to non-photoreactive contexts .
Key Research Findings
Photoreactivity : The trifluoromethyl-diazirine group in the target compound generates carbenes efficiently (~65% yield), comparable to TPD .
Structural Impact :
- Positional Isomerism : 2-substitution (target) vs. 3-substitution (CAS 2230798-60-2) may influence steric effects on carbene insertion .
- Substituent Effects : Trifluoromethyl enhances lipophilicity vs. butynyl (CAS 2639208-28-7) or phenyl groups .
Applications: The target compound is suited for cross-linking biomolecules, while non-diazirine analogs (e.g., fluorinated pyrrolidines) serve in drug discovery for improved pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including diazirine introduction via trifluoromethylation and subsequent coupling with pyrrolidine derivatives. Key parameters include reaction temperature (optimized between 0–25°C for diazirine stability), solvent polarity (e.g., dichloromethane or THF for intermediate solubility), and stoichiometric control of trifluoromethylating agents. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of the diazirine moiety?
- Methodological Answer :
- ¹⁹F NMR : Confirms trifluoromethyl group presence (δ ≈ -60 to -70 ppm).
- UV-Vis Spectroscopy : Diazirine absorption at 330–360 nm indicates photoreactivity.
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ for hydrochloride form).
- IR Spectroscopy : Diazirine C=N stretch (~1600 cm⁻¹) and pyrrolidine N-H stretches (~3300 cm⁻¹) .
Q. How does the trifluoromethyl-diazirine group impact the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis (TGA/DSC) : Assess decomposition temperatures (typically >150°C).
- Light Sensitivity : Store in amber vials at -20°C to prevent UV-induced degradation.
- Hygroscopicity Testing : Use Karl Fischer titration to monitor moisture uptake in the hydrochloride salt .
Q. What chromatographic methods are optimal for separating this compound from by-products?
- Methodological Answer :
- Reverse-Phase HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient (retention time ~8–12 min).
- TLC Validation : Silica gel plates using ethyl acetate:hexane (3:7) with UV visualization at 254 nm .
Advanced Research Questions
Q. What computational approaches model the photoreactivity of the diazirine group in crosslinking studies?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states during UV-induced carbene formation. Reaction path searches using quantum chemical software (e.g., Gaussian) help identify intermediates and optimize crosslinking efficiency in biological systems .
Q. How can researchers resolve contradictions in binding affinity data from photoaffinity labeling experiments?
- Methodological Answer :
- Control Experiments : Use non-photoactive analogs to distinguish specific binding from background noise.
- Competitive Binding Assays : Compare results with/without UV irradiation.
- Cross-Validation : Pair photoaffinity data with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm stoichiometry .
Q. How do solvent polarity and temperature affect diazirine incorporation during synthesis?
- Methodological Answer :
- Solvent Screening : Low-polarity solvents (e.g., toluene) favor diazirine stability, while polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Kinetic Studies : Monitor reaction progress via in situ ¹H NMR to optimize temperature (e.g., 0°C for sensitive intermediates).
- Catalyst Selection : Palladium or copper catalysts may accelerate trifluoromethylation under mild conditions .
Q. What safety protocols are essential when handling this photoreactive compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
